molecular formula C18H23NO B069366 (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol CAS No. 161832-74-2

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

Cat. No. B069366
CAS RN: 161832-74-2
M. Wt: 269.4 g/mol
InChI Key: XECSMDWXBMBRDE-QGZVFWFLSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multistep chemical reactions that include functionalization, cyclization, and enantioselective catalysis. For instance, amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and characterized, indicating a complex synthesis pathway that could relate to similar compounds like (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol (Basu Baul et al., 2009).

Molecular Structure Analysis

The structural characterization of related compounds reveals intricate details about their molecular geometry, which is crucial for understanding the physical and chemical behavior of (R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol. Studies involving X-ray crystallography and NMR spectroscopy provide insights into the configuration and conformation of such molecules (Kwiatkowski et al., 1988).

Chemical Reactions and Properties

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol undergoes various chemical reactions that modify its structure and properties, including enantioselective synthesis and catalytic activities. For example, heterobimetallic complexes have been used as catalysts for Michael addition reactions, showcasing the compound's reactivity and potential for asymmetrical synthesis (Manickam & Sundararajan, 1997).

Scientific Research Applications

Synthesis and Characterization

  • Research on the synthesis of chiral β-mercaptoalcohols, including compounds similar to "(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol," focuses on generating optically active compounds from amino acids. These syntheses contribute to the development of chiral intermediates for pharmaceuticals and other applications Ge et al., 2010.

Catalysis

  • Compounds with similar structural features are used as catalysts or intermediates in the synthesis of chiral molecules. For instance, the synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol, a catalyst for creating chiral intermediates, demonstrates the utility of such compounds in facilitating asymmetric synthesis processes Yi, 2010.

Applications in Biofuels and Biochemicals

  • The engineering of microorganisms for the synthesis of pentanol isomers, closely related to the target compound, illustrates potential applications in producing biofuels and biochemicals. These compounds are investigated for their utility as biofuels due to their chemical properties Cann & Liao, 2009.

Medicinal Chemistry and Drug Design

  • Amino acetate functionalized Schiff base organotin(IV) complexes, which involve similar structural motifs, have been studied for their anticancer properties. Such research indicates the potential medicinal applications of compounds with related functional groups Basu Baul et al., 2009.

properties

IUPAC Name

(2R)-2-amino-4-methyl-1,1-diphenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-17(19)18(20,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17,20H,13,19H2,1-2H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECSMDWXBMBRDE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol

CAS RN

161832-74-2
Record name (R)-2-Amino-4-methyl-1,1-diphenyl-1-pentanol
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